1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine
Description
Properties
Molecular Formula |
C18H21FN2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c19-18-9-5-4-8-17(18)14-20-10-12-21(13-11-20)24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
HFKIPDVTXIHYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule is constructed through sequential sulfonylation and alkylation reactions. Retrosynthetically, the compound dissociates into two key intermediates:
Formation of Benzylsulfonyl Chloride
Benzyl alcohol undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction is typically performed at 0–5°C to minimize side reactions such as sulfone dimerization.
Reaction Conditions
Synthesis of 1-(Benzylsulfonyl)Piperazine
Piperazine reacts with benzylsulfonyl chloride in a nucleophilic substitution. To avoid over-sulfonylation, the reaction employs a 1:1 molar ratio and uses triethylamine (TEA) as a base to scavenge HCl.
Optimized Protocol
Alkylation with 2-Fluorobenzyl Bromide
The final step involves alkylating 1-(benzylsulfonyl)piperazine with 2-fluorobenzyl bromide. Potassium carbonate (K₂CO₃) in acetone facilitates the reaction by deprotonating the piperazine nitrogen.
Critical Parameters
-
Solvent: Acetone (50 mL per 10 mmol substrate)
-
Base: K₂CO₃ (1.1 equiv)
-
Temperature: 65°C, 8–10 hours
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Industrial synthesis adopts continuous flow systems to enhance reproducibility and safety. Key advantages include:
Purification Strategies
-
Liquid-Liquid Extraction: Separates unreacted benzyl alcohol using ethyl acetate/water biphasic systems
-
Column Chromatography: Silica gel (60–120 mesh) with CH₂Cl₂:MeOH (120:1) eluent removes di-alkylated by-products
-
Crystallization: Recrystallization from ethanol-water (3:1) yields ≥99% pure product
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d6)
-
δ 7.45–7.32 (m, 5H, benzylsulfonyl aromatic)
-
δ 7.28–7.22 (m, 1H, 2-fluorobenzyl)
-
δ 4.32 (s, 2H, CH₂SO₂)
-
δ 3.81 (s, 2H, N-CH₂-C₆H₃F)
HRMS (ESI-TOF)
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | >99% peak area | Pass |
| Karl Fischer Titration | Moisture <0.2% | Pass |
| Residual Solvent GC | Acetone <500 ppm | Pass |
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics Across Studies
| Study | Sulfonation Yield | Alkylation Yield | Purity | Key Innovation |
|---|---|---|---|---|
| 89% | 74% | 99.2% | Microwave-assisted alkylation | |
| 92% | 68% | 98.7% | Continuous flow sulfonation | |
| 85% | 71% | 99.5% | Recrystallization optimization |
Challenges and Mitigation Strategies
By-Product Formation
Scale-Up Limitations
-
Exothermic Reactions: Jacketed reactors with glycol cooling maintain temperatures during sulfonation
-
Solvent Recovery: Distillation systems reclaim >90% acetone for reuse
Emerging Methodologies
Enzymatic Sulfonation
Pilot studies using aryl sulfotransferases show promise for greener synthesis:
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine sulfone.
Reduction: 1-(Benzyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine shows promise as a lead compound in the development of drugs targeting specific receptors or enzymes involved in disease mechanisms. The sulfonamide functionality enhances interactions with target proteins, which may lead to improved efficacy compared to existing therapeutics.
Interaction Studies
Research has focused on the compound's binding affinity to various biological targets, crucial for understanding its biological effects. Interaction studies reveal that modifications to the structure can enhance binding affinity and selectivity towards specific targets, guiding the development of more potent derivatives.
Anticancer Potential
A study examining piperazine derivatives indicated that compounds similar to 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine exhibit significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways, suggesting that this compound could be further explored for its anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Neuropharmacological Applications
The piperazine ring suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuropharmacological | Potential effects on serotonin receptors | |
| Enzyme Inhibition | Enhanced interactions with target proteins |
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl and fluorobenzyl groups can enhance binding affinity and selectivity towards these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Physicochemical and Pharmacokinetic Properties
- For example, 1-(3-fluorobenzyl)-4-benzylpiperazine (logP ~3.5) is more lipophilic than its non-fluorinated counterpart (logP ~2.8) .
- Metabolic Stability : Sulfonyl groups (e.g., benzylsulfonyl) reduce oxidative metabolism by cytochrome P450 enzymes, as seen in sulfonamide hybrids like 3c, which retain >80% stability after 1 hour in liver microsomes .
- Synthetic Accessibility : The target compound’s synthesis is comparable to 3c, requiring mild conditions (room temperature, polar solvents) and moderate yields (40–60%), whereas benzhydryl derivatives (e.g., 5a) demand multi-step protocols with lower yields (~25%) .
Biological Activity
1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine is C17H20FNO2S, with a molecular weight of approximately 321.41 g/mol. Its structure features a piperazine ring substituted with a benzylsulfonyl group and a 2-fluorobenzyl moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FNO2S |
| Molecular Weight | 321.41 g/mol |
| IUPAC Name | 1-benzylsulfonyl-4-(2-fluorobenzyl)piperazine |
| Canonical SMILES | Cc1ccccc1S(=O)(=O)N2CCN(CC2)c1ccccc1F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound exhibits affinity for several receptor types, including sigma receptors, which are implicated in pain modulation and neuroprotection.
Antinociceptive Effects
Recent studies have demonstrated that derivatives of piperazine compounds, including 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine, exhibit significant antinociceptive effects. In animal models, these compounds have shown potential as analgesics by modulating pain pathways through sigma receptor interactions .
Inhibition of Tyrosinase Activity
The compound has also been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies indicated that certain derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase, demonstrating IC50 values significantly lower than standard inhibitors like kojic acid .
Antimicrobial Activity
In addition to its antinociceptive and enzyme-inhibitory properties, the compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial cell membranes, potentially disrupting their integrity .
Case Studies
- Pain Management : A study evaluated the analgesic properties of benzylpiperazine derivatives in mouse models of inflammatory pain. The results indicated that these compounds produced dose-dependent antinociceptive effects without significant side effects such as sedation .
- Skin Whitening Agents : The efficacy of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine as a skin whitening agent was assessed through its tyrosinase inhibition activity. The findings suggested that this compound could serve as a safer alternative for cosmetic applications aimed at reducing hyperpigmentation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation steps. For example, 1-(2-fluorobenzyl)piperazine intermediates are reacted with benzylsulfonyl chloride in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Reaction optimization includes:
- Solvent selection : DMF enhances reactivity due to high polarity.
- Catalyst use : Copper sulfate/sodium ascorbate systems enable "click chemistry" for triazole derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Monitoring via TLC (e.g., 1:2 hexane:ethyl acetate) is critical .
Q. What structural features of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine contribute to its biological activity?
- Methodological Answer : Key structural elements include:
- Piperazine core : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
- Benzylsulfonyl group : Enhances metabolic stability and modulates electron density for receptor interactions.
- 2-Fluorobenzyl substituent : Fluorine improves lipophilicity and bioavailability, while the aromatic ring enables π-π stacking .
Q. How is the purity and structural integrity of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine validated in laboratory settings?
- Methodological Answer : Standard protocols include:
- Analytical chromatography : HPLC/GC with UV detection at 254 nm.
- Spectroscopic techniques : ¹H/¹³C NMR (e.g., δ 7.30–6.99 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
- Melting point analysis : Consistency with literature values (e.g., 86–87°C for analogous compounds) .
Advanced Research Questions
Q. What methodologies are employed to evaluate the anticancer activity of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine derivatives?
- Methodological Answer :
- In vitro cytotoxicity assays : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to determine IC₅₀ values (e.g., 7c: IC₅₀ = 12.3 µM) .
- Enzyme inhibition studies : CDC25B phosphatase inhibition assays to assess cell cycle disruption .
- Dose-response analysis : Compounds tested at 15–60 µg/mL to establish potency gradients .
Q. How can molecular docking studies guide the design of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine derivatives targeting specific proteins?
- Methodological Answer :
- Protein preparation : Retrieve 3D structures (e.g., HER2, PDB ID: 1N8Z) and remove ligands/water molecules using Biovia Discovery Studio .
- Grid box setup : Define binding pockets (e.g., X = 123.62, Y = 103.46, Z = -47.13 for HER2) .
- Docking software : Autodock Vina for binding energy calculations (∆G ≤ -7.5 kcal/mol indicates high affinity).
- Interaction analysis : Hydrogen bonds with Arg 489 or hydrophobic contacts with Phe 456 improve selectivity .
Q. What analytical approaches resolve contradictions in structure-activity relationship (SAR) data for fluorobenzylpiperazine derivatives?
- Methodological Answer :
- Comparative SAR modeling : Test derivatives with substituent variations (e.g., electron-withdrawing vs. donating groups) .
- Multivariate regression : Correlate logP, polar surface area, and IC₅₀ values to identify critical parameters.
- Crystallography : Single-crystal X-ray analysis (e.g., dihedral angles between aromatic rings) clarifies conformational effects .
Q. How can researchers optimize the pharmacokinetic properties of 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine derivatives?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve water solubility without compromising permeability .
- Metabolic stability : Replace labile ester groups with amides or heterocycles.
- In silico ADME prediction : Use tools like SwissADME to forecast bioavailability (>30% target) .
Q. What strategies mitigate off-target effects in biological assays involving 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine?
- Methodological Answer :
- Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to exclude promiscuity .
- Isoform selectivity : Design derivatives with steric bulk to avoid binding to homologous proteins (e.g., EGFR vs. HER2) .
- Negative controls : Use piperazine scaffolds lacking sulfonyl/fluorobenzyl groups to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
